molecular formula C13H17N5O3 B4976798 2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide

2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide

Cat. No. B4976798
M. Wt: 291.31 g/mol
InChI Key: UIWGTECWUDYMKP-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinecarboxamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition can lead to the activation of various signaling pathways, which can ultimately result in the desired therapeutic effects.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been investigated for its potential as an anti-viral agent. Studies have shown that it can inhibit the replication of certain viruses, such as HIV and hepatitis C virus. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes. However, there are also limitations to using this compound. One of the main limitations is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide. One area of research is the development of more efficient synthesis methods, which can increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other future directions include investigating the potential of this compound as an anti-viral agent and exploring its antioxidant properties in more detail.
In conclusion, 2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide is a chemical compound that has shown potential therapeutic applications in various areas, including cancer and inflammation. While its mechanism of action is not fully understood, studies have suggested that it can inhibit the activity of certain enzymes, leading to the activation of various signaling pathways. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 2,6-dimethoxy-4-chloropyrimidine with 2-(1-methyl-1H-pyrazol-4-yl)ethylamine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using standard techniques.

Scientific Research Applications

2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2,6-dimethoxy-N-[2-(1-methylpyrazol-4-yl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-18-8-9(7-15-18)4-5-14-12(19)10-6-11(20-2)17-13(16-10)21-3/h6-8H,4-5H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWGTECWUDYMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCNC(=O)C2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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